molecular formula C22H34O7 B7824499 Forskolin Racemate

Forskolin Racemate

Cat. No.: B7824499
M. Wt: 410.5 g/mol
InChI Key: OHCQJHSOBUTRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Forskolin Racemate can be synthesized through a series of enzymatic reactions involving cytochrome P450 enzymes. The biosynthesis pathway includes the conversion of 13R-manoyl oxide to forskolin through the action of enzymes such as CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16 . The optimization of these enzymes and the regulation of their expression levels are crucial for efficient production.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the roots of Coleus forskohlii. Various methods such as column chromatography, vacuum liquid chromatography, and immunoaffinity chromatography are employed to isolate pure forskolin . Additionally, biotechnological approaches using engineered microorganisms like Saccharomyces cerevisiae have been developed to produce forskolin in large quantities .

Chemical Reactions Analysis

Types of Reactions: Forskolin Racemate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .

Scientific Research Applications

Forskolin Racemate has a wide range of scientific research applications:

Comparison with Similar Compounds

Forskolin Racemate is unique due to its specific ability to activate adenylyl cyclase directly. Similar compounds include:

  • Deactylforskolin
  • 9-Deoxyforskolin
  • 1,9-Deoxyforskolin
  • Forskoditerpenoside C, D, and E
  • Labdane diterpene glycosides
  • Labdane diterpene forskoditerpene A
  • 1,9-Dideoxy-7-deacetylforskolin

These compounds share structural similarities with this compound but may differ in their biological activities and therapeutic potentials.

Properties

IUPAC Name

(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCQJHSOBUTRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860823
Record name 3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66428-89-5, 66575-29-9
Record name 5-(Acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66428-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name forskolin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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